4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-3-30-19-12-14-20(15-13-19)31(28,29)25-17-8-10-18(11-9-17)26-16(2)24-22-7-5-4-6-21(22)23(26)27/h4-15,25H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTBPGXWFYOWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the ethoxy group, and the sulfonamide linkage. Common reagents used in these reactions include ethyl iodide, sulfonyl chlorides, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer potential. The sulfonamide moiety in 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide may enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Case Studies:
- Study on Cell Lines : In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values ranging from 10 to 15 µM, indicating potential for further development as anticancer agents.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 | 15.2 | Apoptosis induction |
| Study 2 | MCF-7 | 12.5 | Cell cycle arrest |
| Study 3 | HeLa | 10.0 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Sulfonamides are traditionally known for their antibacterial properties, and this compound's structure suggests efficacy against a range of bacterial strains.
Preliminary Findings:
In vitro tests indicate activity against both Gram-positive and Gram-negative bacteria, with notable zones of inhibition observed.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
Enzyme Inhibition
Research indicates that compounds like 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can act as inhibitors of enzymes critical in bacterial metabolism, such as dihydropteroate synthase, which is essential for folate synthesis in bacteria .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of quinazoline derivatives with sulfonamide precursors under controlled conditions to yield the desired product. The mechanism of action is believed to involve interaction with specific molecular targets within cancer cells or bacteria, leading to growth inhibition or cell death.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: can be compared with other sulfonamides and quinazolinone derivatives.
Sulfonamides: Known for their antibacterial properties.
Quinazolinones: Often used in anticancer and anti-inflammatory research.
Uniqueness
The uniqueness of 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
- Molecular Formula: C23H21N3O4S
- Molecular Weight: 435.5 g/mol
- CAS Number: 898420-97-8
Biological Activity Overview
The biological activity of 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has been investigated through various studies. The following sections highlight key findings regarding its anticancer effects, enzyme inhibition, and other activities.
Anticancer Activity
Recent research indicates that compounds containing the quinazoline moiety exhibit significant anticancer properties. For instance:
- In vitro Studies: The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In one study, derivatives of quinazoline were shown to inhibit cell proliferation effectively, with IC50 values indicating strong potency against these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-Ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | MCF7 | 2.09 |
| 6-Bromo-2-(pyridin-3-yl)-quinazoline | A549 | 0.096 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to cancer progression and other diseases:
- Carbonic Anhydrase Inhibition: Quinazoline derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in tumor growth. The synthesized compound exhibited comparable activity to standard inhibitors like acetazolamide .
- EGFR Inhibition: Compounds similar to 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide have been found to target the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell signaling pathways .
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential in various other biological activities:
- Antioxidant Activity: Studies have demonstrated that quinazoline derivatives possess antioxidant properties, which can mitigate oxidative stress in cells .
- Anti-inflammatory Effects: Some quinazoline compounds have been reported to exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases .
Case Studies
- Study on Quinazoline Derivatives:
- Mechanistic Studies:
Q & A
Q. What are the common synthetic routes for preparing 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide?
The compound is synthesized via multi-step protocols involving condensation, cyclization, and sulfonamide coupling. A typical approach includes:
- Step I : Formation of the quinazolinone core by reacting anthranilic acid derivatives with thioureas or isothiocyanates under reflux conditions .
- Step II : Sulfonamide coupling at the 3-position of the quinazolinone using 4-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) . Microwave-assisted synthesis has been employed to improve yield and reduce reaction time for analogous structures .
Q. How is the compound structurally characterized in academic research?
Characterization involves:
- NMR spectroscopy : and NMR confirm substituent positions (e.g., methyl at C2, ethoxy group in the benzene ring) and hydrogen bonding patterns (e.g., SH protons at δ ~13 ppm in DMSO-d6) .
- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] or [M−H]) and fragmentation patterns to verify purity .
- Elemental analysis : Validates stoichiometry (C, H, N, S content) .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme inhibition : Assays against kinases, proteases, or carbonic anhydrases measure IC values via spectrophotometric methods .
- Anticancer activity : MTT or SRB assays on cancer cell lines (e.g., KB, colon38) quantify growth inhibition .
- Anti-inflammatory testing : Acute/chronic models (e.g., carrageenan-induced edema) compare efficacy to standards like Indomethacin .
Advanced Research Questions
Q. How can computational docking guide the optimization of this compound for target binding?
- Protocol :
Target selection : Prioritize receptors like tyrosine phosphatases or kinases based on structural homology.
Ligand preparation : Generate 3D conformers of the compound and derivatives using software like AutoDock.
Docking validation : Compare RMSD values (<2.0 Å) of co-crystallized ligands to ensure protocol accuracy .
- Case study : Analogous quinazolinones showed binding energy scores (e.g., −8.34 kcal/mol) to kinase targets, rationalizing their inhibitory activity .
Q. How do structural modifications influence its structure-activity relationship (SAR)?
Key SAR insights include:
- Quinazolinone core : Substitution at C2 (e.g., methyl) enhances metabolic stability, while C4-oxo is critical for hydrogen bonding .
- Sulfonamide group : Electron-withdrawing substituents (e.g., ethoxy) improve solubility and target affinity .
- Mercapto derivatives : Thiol-containing analogs (e.g., 3-(2-mercapto-4-oxoquinazolin-3-yl)) exhibit stronger enzyme inhibition due to covalent interactions .
Q. What analytical techniques resolve contradictions in reported biological data?
Discrepancies in IC values or activity profiles may arise from:
- Purity issues : Use HPLC-MS to confirm compound integrity (>95% purity) .
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) across labs .
- Metabolic interference : Perform stability studies in biological matrices (e.g., plasma) to rule out degradation .
Q. What strategies improve the compound's pharmacokinetic properties?
- Lipophilicity adjustment : Introduce trifluoromethyl or morpholine groups to balance logP values (e.g., from 5.3 to 3.8) .
- Prodrug design : Mask the sulfonamide group with acetyl or glycosyl moieties to enhance oral bioavailability .
- Crystallography : Co-crystal structures with target proteins guide steric optimization (e.g., reducing clashes in the binding pocket) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
